molecular formula C14H17NO2 B6237331 benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1823660-76-9

benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6237331
CAS No.: 1823660-76-9
M. Wt: 231.3
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Description

Benzyl 3-azabicyclo[410]heptane-3-carboxylate is an organic compound with the molecular formula C13H15NO3 It is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the epoxidation and acylation of piperidine derivatives. One common method includes reacting piperidine with benzyl chloroperoxide to form N-benzyloxy-N-(3,4-epoxypiperidinyl) piperidine. This intermediate is then reacted with a chloroformate, such as methylchloroformate, to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

CAS No.

1823660-76-9

Molecular Formula

C14H17NO2

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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